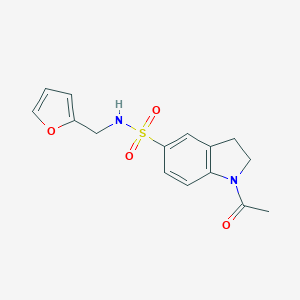
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in cancer cell proliferation, invasion, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Moreover, this compound has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. Moreover, this compound is stable in different solvents and can be easily synthesized using different methods. However, one of the limitations is its poor solubility in water, which can affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the study of 2-(3-chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One of the directions is the investigation of its potential as a drug delivery system for different drugs. Another direction is the study of its mechanism of action and the identification of its molecular targets. Moreover, the development of more efficient synthesis methods and the evaluation of its toxicity and pharmacokinetics in vivo are also important future directions.
Méthodes De Synthèse
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 2-(3-chloro-4-methylanilino) acetic acid with 1-(2,5-dimethylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a coupling reagent, such as EDCI or DCC. The reaction is carried out in a suitable solvent, such as dichloromethane or DMF, at room temperature or under reflux conditions.
Applications De Recherche Scientifique
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various fields of scientific research. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory, analgesic, and antipyretic activities. Moreover, this compound has been investigated for its potential as a drug delivery system, as it can be conjugated with different drugs to improve their solubility and bioavailability.
Propriétés
Formule moléculaire |
C22H23ClN2O4 |
|---|---|
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O4/c1-13-4-5-15(3)19(8-13)25-11-16(9-21(25)27)22(28)29-12-20(26)24-17-7-6-14(2)18(23)10-17/h4-8,10,16H,9,11-12H2,1-3H3,(H,24,26) |
Clé InChI |
PJMXAIYZPADVMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)



![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)